molecular formula C16H16O3 B5577107 3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one

3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5577107
M. Wt: 256.30 g/mol
InChI Key: WYJIAHORHOZJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.109944368 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Diversity-Oriented Synthesis: A variety of analogues of furo[3,2-f]chromenes, including derivatives of 3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one, were synthesized. These compounds exhibited promising antimycobacterial properties, showing a fourfold improvement in some cases, although they were also cytotoxic at similar concentrations (Alvey et al., 2009).

Chemical Transformations and Synthesis

  • Hetero-Diels–Alder Reaction: The compound was used in the inverse electron-demand hetero-Diels–Alder reaction. This led to the synthesis of various heterocyclic systems like difuro[2,3-b:2',3'-f]chromen-3(2H)-one and furo[3,2-g]pyrano[2,3-b]chromen-3(2H)-one (Popova et al., 2019).

Novel Synthesis Approaches

  • Telescope Method for Derivative Synthesis: An efficient telescope method was developed for the preparation of furan-2(5H)-one derivatives containing the 4H-chromen-4-one fragment, showcasing a novel approach in synthetic chemistry (Lichitsky et al., 2020).

Biological Evaluation and Potential Applications

  • Bioactivity of Derivatives: Two new isobenzofuranone derivatives, including ones related to the this compound structure, were isolated and found to have good antioxidant activity, indicating potential therapeutic applications (Gao et al., 2019).

Inhibitory Effects on Cancer-Related Targets

  • Discovery of ANO1 Inhibitors: Compounds bearing the 2,2-dimethyl-2H-chromene unit, related to the furochromenone structure, were found to inhibit anoctamin1 (ANO1), a protein amplified in various carcinomas. This suggests potential in cancer treatment, particularly for prostate and esophageal cancers (Seo et al., 2020).

Properties

IUPAC Name

3,5-dimethyl-6-propylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-4-5-11-10(3)13-6-12-9(2)8-18-14(12)7-15(13)19-16(11)17/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJIAHORHOZJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.